molecular formula C5H5NO B1423708 2-(Oxetan-3-ylidene)acetonitrile CAS No. 1123787-67-6

2-(Oxetan-3-ylidene)acetonitrile

Cat. No. B1423708
M. Wt: 95.1 g/mol
InChI Key: DSKHBLMKLTZNRU-UHFFFAOYSA-N
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Description

2-(Oxetan-3-ylidene)acetonitrile is a chemical compound with the molecular formula C5H5NO . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-(Oxetan-3-ylidene)acetonitrile can be achieved through various methods. One such method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene in ethanol and acetonitrile at 85℃ for 120 hours . Another method involves the reaction of alkynes and acetonitrile in the presence of TBPB .


Molecular Structure Analysis

The molecular structure of 2-(Oxetan-3-ylidene)acetonitrile consists of a five-membered ring with an oxygen atom, a carbon atom bearing a nitrile group, and three other carbon atoms . The InChI code for this compound is 1S/C5H7NO/c6-2-1-5-3-7-4-5/h5H,1,3-4H2 .


Chemical Reactions Analysis

2-(Oxetan-3-ylidene)acetonitrile can participate in various chemical reactions. For instance, it can undergo a reaction with 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole in the presence of DBU in acetonitrile, yielding a baricitinib heterocyclic intermediate . It can also participate in the Paternò-Büchi reaction of N-acyl enamines .


Physical And Chemical Properties Analysis

2-(Oxetan-3-ylidene)acetonitrile is a liquid at room temperature . It has a molecular weight of 95.101 .

Scientific Research Applications

Novel Condensation Reactions

In scientific research, 2-(oxetan-3-ylidene)acetonitrile derivatives have been involved in unique condensation reactions. For instance, Opatz and Ferenc (2004) discovered that the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide leads to 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, representing a new class of isoindolinones (Opatz & Ferenc, 2004).

Synthesis of Oxindolin-2-ylidene Acetonitriles

Aksenov et al. (2022) developed a facile method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This process involves nucleophilic intramolecular cyclization and oxidation, expanding the reaction scope and improving yields (Aksenov et al., 2022).

Stereochemistry Studies

Long, Richards, and Ross (1978) explored the stereochemistry of various 2-oxoindolin-3-ylidene derivatives, establishing their structure through pmr and ir spectroscopy. This study provided insights into the isomeric forms of these compounds (Long, Richards, & Ross, 1978).

Electrochemical Synthesis and Antimicrobial Activity

Hamrouni et al. (2015) described a novel preparation of 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile derivatives using electrogenerated cyanomethyl base/anion from the electroreduction of acetonitrile. Some of these compounds exhibited promising antibacterial activities (Hamrouni et al., 2015).

Fluorescent Sensor Development

Hosseini et al. (2010) synthesized N'-(1-oxoacenaphthylen-2(1H)-ylidene)furan-2-carbohydrazide, a chemosensor for selective recognition of Yb3+ ions in acetonitrile solution. This sensor demonstrated linear response and high selectivity, marking a significant advancement in the field of chemical sensing (Hosseini et al., 2010).

Green Synthesis Approaches

Villemin et al. (2010) reported the synthesis of new 2-(3-hydroxy-4-oxo-4H-naphthalen-1-ylidene) acetonitriles using a green chemistry approach. This process involved a cascade Michael addition-elimination reaction, representing a more environmentally friendly synthetic pathway (Villemin et al., 2010).

Safety And Hazards

2-(Oxetan-3-ylidene)acetonitrile is classified as a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

Future Directions

While specific future directions for 2-(Oxetan-3-ylidene)acetonitrile are not mentioned in the retrieved sources, the compound’s potential applications in organic synthesis and pharmaceutical chemistry are noteworthy .

properties

IUPAC Name

2-(oxetan-3-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c6-2-1-5-3-7-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHBLMKLTZNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC#N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693524
Record name (Oxetan-3-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxetan-3-ylidene)acetonitrile

CAS RN

1123787-67-6
Record name (Oxetan-3-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-OXETANYLIDENE)ACETONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Andreev, T Pantsar, A El-Gokha, F Ansideri… - International Journal of …, 2020 - mdpi.com
Glycogen synthase kinase-3β (GSK-3β) is a potential target in the field of Alzheimer’s disease drug discovery. We recently reported a new class of 9H-pyrimido[4,5-b]indole-based GSK-…
Number of citations: 5 www.mdpi.com
CH Chromatograms
Number of citations: 0

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